Ditiocarb

Description

A chelating agent that has been used to mobilize toxic metals from the tissues of man and experimental animals. It is the main metabolite of DISULFIRAM.

Ditiocarb is a sulfhydryl-containing carbamate that is the primary in vivo metabolite of disulfiram. Diethyldithiocarbamate chelates zinc, thereby inhibiting metalloproteinases, thereby preventing the degradation of the extracellular matrix and inhibiting an initial step in cancer metastasis and angiogenesis. A known inhibitor of superoxide dismutase, this agent can either potentiate or protect against cell oxidative damage caused by ionizing radiation, depending on the time of administration. (NCI04)

DITIOCARB is a small molecule drug with a maximum clinical trial phase of II.

A chelating agent that has been used to mobilize toxic metals from the tissues of humans and experimental animals. It is the main metabolite of DISULFIRAM.

Structure

3D Structure

Properties

IUPAC Name |

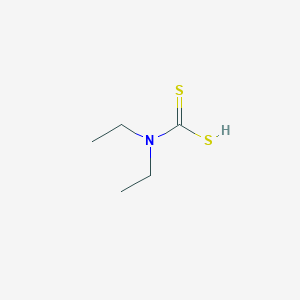

diethylcarbamodithioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS2/c1-3-6(4-2)5(7)8/h3-4H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMBWSYZSUOEYSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

148-18-5 (hydrochloride salt), 20624-25-3 (hydrochloride salt, trihydrate), 21124-33-4 (ammonium salt), 34464-51-2 (bismuth salt), 3699-30-7 (potassium-salt) | |

| Record name | Ditiocarb | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3045017 | |

| Record name | Ditiocarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147-84-2 | |

| Record name | Diethyldithiocarbamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ditiocarb | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ditiocarb | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02520 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbamodithioic acid, N,N-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ditiocarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyldithiocarbamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.184 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DITIOCARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99Z2744345 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ditiocarb's Chelating Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ditiocarb, the main metabolite of disulfiram, is a potent chelating agent with significant therapeutic and industrial applications.[1] Its ability to form stable complexes with a variety of metal ions is central to its mechanism of action in diverse biological processes, including enzyme inhibition and anticancer activity.[2][3] This technical guide provides an in-depth exploration of the core mechanism of ditiocarb as a chelating agent, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.

Dithiocarbamates, including ditiocarb (diethyldithiocarbamate), are versatile mono-anionic chelating ligands that form stable complexes with a wide range of metals, particularly transition elements.[2] The chelation process is primarily mediated by the two sulfur donor atoms within the dithiocarbamate moiety, which can bind to a metal ion in a bidentate or, less commonly, a monodentate fashion.[2][4] This interaction leads to the formation of a stable chelate ring structure. The lipophilic nature of ditiocarbamates allows them to readily cross cell membranes, facilitating the transport and redistribution of metal ions within biological systems.

Core Chelation Mechanism

The fundamental reaction of ditiocarb as a chelating agent involves the formation of a coordination complex with a metal ion. The two sulfur atoms of the dithiocarbamate group act as a "claw," binding to the metal center. This bidentate chelation results in a highly stable, ring-like structure. The general reaction can be represented as:

2 R₂NCS₂⁻ + M²⁺ → [M(S₂CNR₂)₂]

where R represents an ethyl group in the case of ditiocarb, and M²⁺ is a divalent metal ion.

dot

Caption: General chelation reaction of Ditiocarb with a divalent metal ion.

Quantitative Data on Metal Complex Formation

The stability of ditiocarb-metal complexes is a critical factor in its biological activity. This stability is quantified by the stability constant (β), which represents the equilibrium constant for the formation of the complex from its constituent metal ion and ligands.

Stability Constants of Diethyldithiocarbamate (Dedtc) Complexes

The following table summarizes the overall stability constants (log β₂) for diethyldithiocarbamate complexes with various divalent metal ions, as determined by potentiometric titration in a 60% ethanol-water mixture at 28°C.[5]

| Metal Ion | Overall Stability Constant (log β₂) |

| Mn(II) | 7.80 |

| Fe(II) | 9.25 |

| Co(II) | 11.05 |

| Ni(II) | 11.20 |

| Cu(II) | 13.30 |

| Zn(II) | 8.03 |

The order of stability for these divalent metal complexes follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[5] This trend highlights the particularly high affinity of ditiocarb for copper(II) ions.

Experimental Protocols for Studying Ditiocarb Chelation

A variety of analytical techniques are employed to characterize the formation and properties of ditiocarb-metal complexes.

Potentiometric Titration

Potentiometric titration is a standard method for determining the stability constants of metal complexes.[2][5]

Principle: This technique involves monitoring the change in the potential of an ion-selective electrode as a titrant (a solution of the metal ion or the ligand) is added to the sample solution. The resulting titration curve allows for the calculation of the stepwise and overall stability constants of the formed complexes.

Typical Protocol:

-

Solution Preparation: Prepare standard solutions of the ditiocarb ligand, the metal salt of interest, a strong acid (e.g., nitric acid), and a strong base (e.g., sodium hydroxide). The ionic strength of the solutions is maintained using a background electrolyte (e.g., KNO₃).[5]

-

Titration Setup: A digital pH meter or potentiometer equipped with a suitable indicator electrode (e.g., a silver-complex electrode) and a reference electrode is used.[2] The titration is performed in a thermostated vessel to maintain a constant temperature.[5]

-

Titration Procedure: A known volume of the ligand solution, acidified with a strong acid, is titrated with a standard solution of the metal salt. The potential or pH is recorded after each addition of the titrant.[5]

-

Data Analysis: The titration data is used to calculate the formation constants of the metal-ligand complexes using established computational methods, such as the Calvin-Bjerrum titration technique as modified by Irving and Rossotti.[5]

dot

Caption: Workflow for potentiometric titration to determine stability constants.

Spectrophotometry

UV-Vis spectrophotometry is a widely used technique for studying the formation of colored ditiocarb-metal complexes and for their quantitative determination.[6][7]

Principle: Ditiocarb forms colored complexes with many transition metal ions. The intensity of the color, measured as absorbance at a specific wavelength, is directly proportional to the concentration of the metal complex.

Typical Protocol for Copper(II) Determination:

-

Sample Preparation: A sample containing copper(II) ions is buffered to an appropriate pH (e.g., pH 5.0 with acetate buffer or pH 8 with acetate/ammonia buffer).[6][7]

-

Complex Formation: A solution of sodium diethyldithiocarbamate is added to the sample, leading to the formation of the yellow-brown Cu(DDTC)₂ complex.[6][7]

-

Extraction (Optional but common): The Cu(DDTC)₂ complex is often extracted into an organic solvent such as carbon tetrachloride or chloroform to concentrate the complex and remove interferences.[7]

-

Absorbance Measurement: The absorbance of the solution (or the organic extract) is measured at the wavelength of maximum absorbance (λmax), which is typically around 435-440 nm for the Cu(DDTC)₂ complex.[6][7]

-

Quantification: The concentration of copper is determined by comparing the absorbance of the sample to a calibration curve prepared from standard solutions of copper.[6] The stoichiometry of the complex can be determined using methods like Job's method of continuous variation, which has confirmed a 1:2 metal-to-ligand ratio for the copper-ditiocarb complex.[7]

dot

Caption: Workflow for spectrophotometric determination of metal ions using Ditiocarb.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.

Principle: ITC measures the heat released or absorbed when a solution of the ligand (ditiocarb) is titrated into a solution of the metal ion. This allows for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. The entropy change (ΔS) and Gibbs free energy change (ΔG) can then be calculated.

Typical Protocol:

-

Sample Preparation: The metal ion solution is placed in the sample cell of the calorimeter, and the ditiocarb solution is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heats of dilution.[8][9]

-

Titration: The ditiocarb solution is injected in small aliquots into the metal ion solution while the heat change is monitored.[8][9]

-

Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to metal. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.[10][11]

Structural Elucidation of Ditiocarb-Metal Complexes

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional structure of ditiocarb-metal complexes in the solid state, including bond lengths, bond angles, and coordination geometry.

Findings:

-

Copper(II) Diethyldithiocarbamate: Single-crystal X-ray diffraction studies have revealed that the Cu(Et₂dtc)₂ complex can exist as a dimer in the solid state.[4]

-

Zinc(II) Diethyldithiocarbamate: The crystal structure of the zinc complex has also been determined, providing insights into its coordination environment.[3][4][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a valuable tool for characterizing the structure and dynamics of ditiocarb-metal complexes in solution.

Key Observations:

-

¹H and ¹³C NMR spectra are used to confirm the formation of the complexes and to study the electronic environment of the ligand upon coordination to a metal.[13][14]

-

The chemical shift of the dithiocarbamate group (-NCS₂) in ¹³C NMR typically appears in the range of 198 to ≥220 ppm.[13]

-

Coordination of a metal ion to the ditiocarb ligand induces shifts in the NMR signals of the ligand's protons and carbons, providing information about the binding site and the nature of the metal-ligand bond.[14]

Biological Implications of Ditiocarb Chelation

The ability of ditiocarb to chelate metal ions is fundamental to its biological effects.

-

Enzyme Inhibition: Ditiocarb can inhibit metalloenzymes by chelating the metal cofactor essential for their catalytic activity. For instance, it has been shown to inhibit copper-zinc superoxide dismutase (SOD) and various metallo-β-lactamases.[5]

-

Anticancer Activity: The anticancer properties of ditiocarb are often linked to its interaction with endogenous metals, particularly copper. The resulting ditiocarb-copper complexes can inhibit the proteasome, a key cellular machinery for protein degradation, leading to cancer cell death.[3][4]

-

Redistribution of Metals: As a lipophilic chelator, ditiocarb can mobilize and transport metal ions across biological membranes, leading to their redistribution in tissues. This property is utilized in chelation therapy for metal poisoning.[1]

dot

Caption: Biological consequences of Ditiocarb's metal chelation.

Conclusion

Ditiocarb's mechanism of action as a chelating agent is a multifaceted process rooted in its ability to form stable complexes with a variety of metal ions, most notably copper and zinc. The quantitative data on stability constants, coupled with insights from various analytical techniques, provide a robust framework for understanding its chemical behavior. This knowledge is paramount for researchers and professionals in drug development, as it underpins the therapeutic applications of ditiocarb, from its role in enzyme inhibition to its potential as an anticancer agent. Further elucidation of the thermodynamic and structural details of its metal complexes will continue to drive the development of novel therapeutic strategies based on this versatile chelating agent.

References

- 1. 2 [tau.ac.il]

- 2. chemicalpapers.com [chemicalpapers.com]

- 3. researchgate.net [researchgate.net]

- 4. Ni(II), Cu(II), and Zn(II) Diethyldithiocarbamate Complexes Show Various Activities Against the Proteasome in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. jcsp.org.pk [jcsp.org.pk]

- 7. Copper and Mercury in Food, Biological and Pharmaceutical Samples: Spectrophotometric Estimation as Cu(DDTC)2 [scirp.org]

- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 10. Modeling Complex Equilibria in ITC Experiments: Thermodynamic Parameters Estimation for a Three Binding Site Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preparation and Characterisation of Zinc Diethyldithiocarbamate–Cyclodextrin Inclusion Complexes for Potential Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. How the Metal Ion Affects the 1H NMR Chemical Shift Values of Schiff Base Metal Complexes: Rationalization by DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

The Antioxidant Properties of Ditiocarb and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ditiocarb (diethyldithiocarbamate, DDC) and its derivatives are a class of compounds recognized for their diverse biological activities, including potent antioxidant properties. This technical guide provides an in-depth exploration of the antioxidant mechanisms of ditiocarb and its derivatives, offering a valuable resource for researchers in drug discovery and development. The document summarizes quantitative antioxidant activity data, presents detailed experimental protocols for key assays, and visualizes the intricate signaling pathways modulated by these compounds. The dual nature of dithiocarbamates, exhibiting both antioxidant and, under certain conditions, pro-oxidant effects, is a key focus, providing a comprehensive understanding of their complex redox chemistry.

Introduction

Ditiocarb, the primary metabolite of disulfiram, has long been investigated for its therapeutic potential. Its ability to chelate metals and interact with sulfhydryl groups underpins its wide range of biological effects. A significant aspect of its activity lies in its capacity to modulate cellular redox status. Dithiocarbamates can directly scavenge reactive oxygen species (ROS), act as enzyme inhibitors or mimetics, and influence key signaling pathways involved in the cellular antioxidant response. This guide delves into the core antioxidant properties of ditiocarb and its structurally diverse derivatives, providing a foundational understanding for their application in therapeutic development.

Mechanisms of Antioxidant Action

The antioxidant activity of ditiocarb and its derivatives is multifaceted, involving several key mechanisms:

-

Direct Radical Scavenging: Dithiocarbamates are effective scavengers of various free radicals, including the hydroxyl radical (•OH), superoxide anion (O₂•⁻), and peroxynitrite (ONOO⁻)[1]. This direct scavenging activity is crucial in mitigating the damaging effects of oxidative stress on cellular components like DNA, proteins, and lipids.

-

Metal Chelation: Ditiocarb is a potent chelator of transition metal ions, particularly copper and iron[1]. By sequestering these metals, it prevents their participation in Fenton and Haber-Weiss reactions, which are major sources of highly reactive hydroxyl radicals. This chelation is a critical aspect of its antioxidant and, paradoxically, its pro-oxidant activity under certain conditions.

-

Enzyme Modulation:

-

Superoxide Dismutase (SOD) Mimetic Activity: Certain dithiocarbamate complexes, particularly with manganese and copper, exhibit SOD-like activity, catalyzing the dismutation of superoxide radicals to hydrogen peroxide and oxygen. This enzymatic mimicry contributes to the cellular antioxidant defense.

-

Glutathione Peroxidase (GPx)-like Activity: Ditiocarb has been shown to possess GPx-like activity, reducing hydroperoxides to their corresponding alcohols at the expense of reduced glutathione (GSH)[2]. This action helps to detoxify harmful peroxide species.

-

-

Pro-oxidant Effects: It is crucial to recognize that under specific circumstances, particularly in the presence of certain metal ions like copper, dithiocarbamates can exhibit pro-oxidant properties. This can involve the reduction of Cu(II) to Cu(I), which can then catalyze the formation of ROS. This dual antioxidant/pro-oxidant role is a critical consideration in their therapeutic application.

Quantitative Antioxidant Activity of Ditiocarb Derivatives

The antioxidant capacity of ditiocarb derivatives can be quantified using various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) is a common metric, representing the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC₅₀ value indicates higher antioxidant activity. The following tables summarize the reported IC₅₀ values for various ditiocarb derivatives in different antioxidant assays.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

| Compound/Derivative | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) | Source |

| 6,8-dibromo-3-(pyrrolidin-1-carbodithioyl)flavanone | ~120 | BHT | >127 | [3] |

| 6,8-dibromo-3-(morpholin-4-carbodithioyl)flavanone | ~120 | BHT | >127 | [3] |

| 6,8-diiodo-3-(morpholin-4-carbodithioyl)flavanone | 127 | BHT | >127 | [3] |

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

| Compound/Derivative | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) | Source |

| 6,8-dibromo-3-(pyrrolidin-1-carbodithioyl)flavanone | 10 | Ascorbic Acid | >13 | [3] |

| 6,8-diiodo-3-(morpholin-4-carbodithioyl)flavanone | 13 | Ascorbic Acid | >13 | [3] |

| 6-bromo-3-(piperidin-1-carbodithioyl)flavanone | < Ascorbic Acid | Ascorbic Acid | - | [4] |

| 6-bromo-3-(morpholin-4-carbodithioyl)flavanone | < Ascorbic Acid | Ascorbic Acid | - | [4] |

Table 3: FRAP (Ferric Reducing Antioxidant Power) Assay

| Compound/Derivative | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) | Source |

| Dithiocarbamic Flavanone Derivatives | Varies | BHT, Ascorbic Acid | - | [3][4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for assessing the antioxidant properties of ditiocarb and its derivatives.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

-

Reagents:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (typically 0.1 mM in methanol or ethanol).

-

Test compound (ditiocarb derivative) dissolved in a suitable solvent (e.g., ethanol, DMSO).

-

Reference antioxidant (e.g., Ascorbic acid, Trolox, BHT).

-

Methanol or ethanol (spectrophotometric grade).

-

-

Procedure:

-

Prepare a working solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Prepare a series of dilutions of the test compound and the reference antioxidant.

-

In a 96-well microplate or cuvettes, add a specific volume of the test compound or reference solution (e.g., 20 µL).

-

Add a larger volume of the DPPH working solution to each well/cuvette (e.g., 180 µL) and mix thoroughly.

-

Incubate the plate/cuvettes in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at 517 nm using a microplate reader or spectrophotometer.

-

A blank containing the solvent and DPPH solution is also measured.

-

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of the compound.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺).

-

Reagents:

-

ABTS solution (typically 7 mM in water).

-

Potassium persulfate solution (typically 2.45 mM in water).

-

Test compound and reference antioxidant solutions.

-

Phosphate buffered saline (PBS) or ethanol.

-

-

Procedure:

-

Prepare the ABTS radical cation (ABTS•⁺) by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•⁺ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of the test compound and reference antioxidant.

-

Add a small volume of the test compound or reference solution (e.g., 10 µL) to a larger volume of the diluted ABTS•⁺ solution (e.g., 190 µL) in a 96-well plate or cuvette.

-

Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Calculation: The percentage of ABTS•⁺ scavenging is calculated similarly to the DPPH assay. The IC₅₀ value is determined from the concentration-response curve.

Superoxide Dismutase (SOD) Mimetic Activity Assay (NBT Method)

This assay indirectly measures SOD-like activity by assessing the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals.

-

Reagents:

-

Phosphate buffer (e.g., 50 mM, pH 7.8).

-

NBT solution.

-

Xanthine solution.

-

Xanthine oxidase solution.

-

Test compound (dithiocarbamate complex).

-

-

Procedure:

-

In a reaction vessel, combine the phosphate buffer, NBT solution, and xanthine solution.

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding xanthine oxidase. This will generate superoxide radicals, which will reduce NBT to formazan, a colored product.

-

Monitor the increase in absorbance at a specific wavelength (e.g., 560 nm) over time.

-

The SOD mimetic activity of the test compound is determined by its ability to inhibit the rate of formazan formation.

-

-

Calculation: The percentage of inhibition of NBT reduction is calculated, and the IC₅₀ value is determined.

Glutathione Peroxidase (GPx)-like Activity Assay

This assay measures the ability of a compound to mimic the activity of GPx by catalyzing the reduction of a hydroperoxide by glutathione (GSH).

-

Reagents:

-

Phosphate buffer.

-

Reduced glutathione (GSH) solution.

-

A hydroperoxide substrate (e.g., hydrogen peroxide or tert-butyl hydroperoxide).

-

Test compound.

-

Glutathione reductase.

-

NADPH.

-

-

Procedure (Coupled Enzyme Assay):

-

In a cuvette, combine the phosphate buffer, GSH, glutathione reductase, and NADPH.

-

Add the test compound.

-

Initiate the reaction by adding the hydroperoxide substrate.

-

The GPx-like activity of the test compound will lead to the oxidation of GSH to GSSG.

-

Glutathione reductase will then reduce GSSG back to GSH, consuming NADPH in the process.

-

Monitor the decrease in absorbance at 340 nm (due to NADPH consumption) over time.

-

-

Calculation: The rate of NADPH consumption is proportional to the GPx-like activity of the test compound.

Modulation of Cellular Signaling Pathways

Ditiocarb and its derivatives exert significant influence over key signaling pathways that regulate the cellular response to oxidative stress.

The Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a critical regulator of the expression of numerous antioxidant and detoxification enzymes. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to electrophiles or oxidative stress, specific cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. While the direct interaction of dithiocarbamates with Keap1 is an area of ongoing research, their ability to generate reactive intermediates and modulate cellular redox status suggests they can indirectly activate this protective pathway.

Caption: Ditiocarb-induced modulation of the Keap1-Nrf2 signaling pathway.

The NF-κB Signaling Pathway

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) plays a central role in the inflammatory response and cell survival. In its inactive state, NF-κB is held in the cytoplasm by inhibitory IκB proteins. Various stimuli, including oxidative stress, can lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Dithiocarbamates, particularly pyrrolidine dithiocarbamate (PDTC), are well-known inhibitors of NF-κB activation[5][6][7][8]. They can prevent the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and suppressing the inflammatory cascade. However, the effects of dithiocarbamates on NF-κB can be biphasic and concentration-dependent, sometimes involving their ability to act as zinc ionophores[5][6].

Caption: Inhibition of the NF-κB signaling pathway by dithiocarbamates.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways are a series of protein kinase cascades that play crucial roles in various cellular processes, including cell proliferation, differentiation, and apoptosis. Oxidative stress is a known activator of several MAPK pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways. The activation of these pathways in response to oxidative stress can have both pro-survival and pro-apoptotic consequences. Dithiocarbamates, by modulating the cellular redox environment, can influence the activity of these pathways. For instance, by inducing ROS production under certain conditions, they can lead to the activation of JNK and p38 MAPK, which can contribute to their cytotoxic effects against cancer cells.

Caption: Ditiocarb-mediated modulation of the MAPK signaling pathway.

Conclusion

Ditiocarb and its derivatives represent a versatile class of compounds with significant potential in modulating cellular redox status. Their antioxidant properties, stemming from direct radical scavenging, metal chelation, and enzyme modulation, make them attractive candidates for therapeutic interventions in diseases associated with oxidative stress. However, their capacity to exhibit pro-oxidant effects, particularly in the presence of metal ions, necessitates careful consideration in drug design and development. The intricate interplay of these compounds with key signaling pathways such as Keap1-Nrf2, NF-κB, and MAPK further highlights their complex biological activity. This technical guide provides a comprehensive overview of the current understanding of the antioxidant properties of ditiocarb and its derivatives, serving as a valuable resource for researchers and scientists in the field. Further investigation into the structure-activity relationships and the precise molecular targets of these compounds will undoubtedly pave the way for the development of novel and effective therapeutic agents.

References

- 1. The interaction of oxidative stress with MAPK, PI3/AKT, NF-κB, and DNA damage kinases influences the fate of γ-radiation-induced bystander cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapid and effective protocol to measure glutathione peroxidase activity | CoLab [colab.ws]

- 3. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. researchgate.net [researchgate.net]

Ditiocarb as a Metabolite of Disulfiram In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfiram (DSF), marketed as Antabuse, has been a cornerstone in the management of alcohol use disorder for decades. Its therapeutic effect stems from the irreversible inhibition of aldehyde dehydrogenase (ALDH), leading to the accumulation of acetaldehyde upon alcohol consumption and subsequent unpleasant physiological effects. However, Disulfiram itself is a prodrug that undergoes rapid and complex biotransformation in vivo. The primary and most clinically relevant metabolic pathway involves its reduction to diethyldithiocarbamate (Ditiocarb or DDC).

Understanding the in vivo conversion of Disulfiram to Ditiocarb is critical for several reasons. Ditiocarb and its subsequent metabolites are responsible for the inhibition of ALDH and other enzymes.[1][2][3] Furthermore, Ditiocarb exhibits its own spectrum of pharmacological activities, including the chelation of metal ions like copper and zinc, which underpins its investigation for new therapeutic applications, such as in oncology.[4][5][6] This technical guide provides an in-depth overview of the in vivo metabolism of Disulfiram to Ditiocarb, summarizing key quantitative data, detailing experimental protocols for its measurement, and illustrating the associated molecular pathways.

In Vivo Metabolism of Disulfiram to Ditiocarb

Upon oral administration, Disulfiram is extensively and rapidly metabolized. A significant portion is converted to Ditiocarb (DDC) even before systemic absorption, within the acidic environment of the stomach.[7] Any intact Disulfiram that is absorbed is quickly reduced to DDC in the bloodstream by endogenous thiols and erythrocytic glutathione reductases.[7]

Ditiocarb is a chemically reactive and unstable molecule with several metabolic fates:[7][8]

-

Spontaneous Degradation: In acidic conditions, DDC can decompose into diethylamine and carbon disulfide (CS₂), which is detectable in breath.[8]

-

Glucuronidation: DDC can undergo Phase II metabolism to form a glucuronide conjugate, which is then excreted in the urine.[7][8]

-

Methylation: Catalyzed by thiopurine methyltransferase (TPMT), DDC is methylated to S-methyl-DDC (Me-DDC).[7] This metabolite is further oxidized by cytochrome P450 enzymes (notably CYP2E1) to form downstream metabolites that are potent inhibitors of ALDH.[7][9]

-

Complexation with Metals: Ditiocarb is a potent metal chelator, readily forming complexes with divalent cations like copper (Cu²⁺) and zinc (Zn²⁺). The bis(diethyldithiocarbamate)-copper(II) complex, often referred to as Cu(DDC)₂, is highly stable and lipid-soluble, facilitating its absorption and distribution.[4][7] This complex is believed to be the primary active agent in Disulfiram's anticancer effects.[4][5][10]

Metabolic Pathway Diagram

The following diagram illustrates the primary metabolic pathways of Disulfiram following oral administration.

Caption: Metabolic fate of Disulfiram in vivo.

Quantitative Pharmacokinetic Data

The pharmacokinetics of Disulfiram and its metabolite Ditiocarb show significant inter-subject variability.[8][11] Following a single oral dose, both compounds are rapidly absorbed and metabolized.

Human Pharmacokinetic Parameters

The table below summarizes key pharmacokinetic parameters for Disulfiram and Ditiocarb (DDC) in human subjects following a single oral dose of 250 mg of Disulfiram.

| Parameter | Disulfiram (DSF) | Ditiocarb (DDC) | Reference |

| Tmax (Time to Peak Plasma Concentration) | 8 - 10 hours | 8 - 10 hours | [11] |

| Apparent Half-life (t½) | ~7.3 hours | ~15.5 hours | [11] |

| Mean Plasma Concentration (at 250mg dose) | 590 ± 434 ng/mL (Range: 30–1830 ng/mL) | Not specified | [8] |

| Urinary Excretion (as DDC-glucuronide) | - | 1.7% (single dose), 8.3% (repeated dose) | [11] |

| Breath Excretion (as CS₂) | 22.4% (single dose), 31.3% (repeated dose) | - | [11] |

Note: Data represent mean values and can vary significantly between individuals.

Experimental Protocols for Ditiocarb Quantification

Accurate quantification of Ditiocarb in biological matrices is challenging due to its instability and reactivity. The most common and reliable methods involve chromatography coupled with mass spectrometry.

LC-MS/MS Method for Ditiocarb Metabolite Quantification

A robust method for quantifying a stable, downstream metabolite of Ditiocarb, S-methyl-N,N-diethylthiocarbamate (DET-Me), in human plasma has been developed using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[12]

4.1.1 Sample Preparation (Solid Phase Extraction)

-

To 500 µL of human plasma, add 20 µL of an internal standard solution (e.g., 100 ng/mL S-ethyldipropylthiocarbamate).[12]

-

Vortex and centrifuge the sample.[12]

-

Load the supernatant onto a preconditioned solid phase extraction cartridge (e.g., Waters Oasis HLB, 30mg).[12]

-

Wash the cartridge with LC-MS grade water, followed by 1% methanol in water.[12]

-

Elute the analyte and internal standard with 500 µL of LC-MS grade methanol.[12]

-

Add 250 µL of LC-MS grade water to the eluent before injection.[12]

4.1.2 Chromatographic and Mass Spectrometric Conditions

-

Chromatographic System: Waters Acquity UPLC system.[12]

-

Analytical Column: Waters Acquity HSS T3 column (2.1 x 100 mm, 1.8 µm).[12]

-

Mobile Phase: Isocratic elution with 22:78 (v/v) mixture of 0.1% formic acid in water and 0.1% formic acid in methanol.[12]

-

Flow Rate: 0.200 mL/min.[12]

-

Injection Volume: 15 µL.[12]

-

Mass Spectrometer: Triple quadrupole mass spectrometer.[12]

-

Ionization Mode: Positive electrospray ionization (ESI+).[12]

-

Detection: Multiple Reaction Monitoring (MRM).[12]

Experimental Workflow Diagram

The diagram below outlines the key steps in a typical solid phase extraction and LC-MS/MS workflow for the analysis of Ditiocarb metabolites.

Caption: Workflow for Ditiocarb metabolite analysis.

Signaling Pathways Modulated by Ditiocarb

Ditiocarb and its metal complexes are biologically active and can modulate several intracellular signaling pathways. A prominent example is the inhibition of the Nuclear Factor-kappaB (NF-κB) pathway.

Inhibition of the NF-κB Signaling Pathway

NF-κB is a crucial transcription factor that regulates genes involved in inflammation, immune responses, and cell survival.[13] Its activation is a key step in many pathological conditions. Dithiocarbamates, including Ditiocarb, are well-known inhibitors of NF-κB activation.[14] This inhibition is thought to be a central mechanism for their anti-inflammatory and potential anticancer effects.[15][16][17]

The inhibitory mechanism can be multifaceted. One proposed action involves preventing the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm.[13] By stabilizing IκB, Ditiocarb prevents NF-κB from translocating to the nucleus and activating its target genes. This effect is often linked to the antioxidant properties of dithiocarbamates, as reactive oxygen species (ROS) are considered second messengers in NF-κB activation.[16]

NF-κB Inhibition Pathway Diagram

This diagram illustrates the canonical NF-κB activation pathway and the inhibitory action of Ditiocarb.

Caption: Ditiocarb's inhibition of NF-κB signaling.

Conclusion

Ditiocarb is the central metabolite in the biotransformation of Disulfiram, mediating its classical ALDH-inhibiting effects and possessing a unique pharmacological profile of its own. The rapid in vivo conversion, complex subsequent metabolic pathways, and significant inter-individual pharmacokinetic variability underscore the importance of precise analytical methods for its study. As research continues to explore the therapeutic potential of Disulfiram and Ditiocarb beyond alcohol deterrence, particularly in oncology, a thorough understanding of Ditiocarb's formation, fate, and molecular interactions is paramount for drug development professionals. The data, protocols, and pathway illustrations provided in this guide serve as a foundational resource for researchers in this expanding field.

References

- 1. PharmGKB Summary: Disulfiram Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Disulfiram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Diethyldithiocarbamate complex with copper: the mechanism of action in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sodium diethyldithiocarbamate, an AIDS progression inhibitor and a copper-binding compound, has proteasome-inhibitory and apoptosis-inducing activities in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. Disulfiram: Mechanisms, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A review of the pharmacokinetics and pharmacodynamics of disulfiram and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and optimization of an injectable formulation of copper diethyldithiocarbamate, an active anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Elimination kinetics of disulfiram in alcoholics after single and repeated doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Disulfiram Metabolite S-Methyl-N, N-Diethylthiocarbamate Quantitation in Human Plasma with Reverse Phase Ultra Performance Liquid Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The inhibition of NF-kappaB activation pathways and the induction of apoptosis by dithiocarbamates in T cells are blocked by the glutathione precursor N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biphasic effects of dithiocarbamates on the activity of nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of NF-kappaB activation by pyrrolidine dithiocarbamate prevents In vivo expression of proinflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of NF-kappa B by pyrrolidine dithiocarbamate blocks endothelial cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sodium Diethyldithiocarbamate | C5H10NNaS2 | CID 533728 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Synthesis and Purification of Ditiocarb Sodium

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and purification of Ditiocarb sodium, also known as sodium diethyldithiocarbamate. The document details the underlying chemical principles, experimental protocols, and relevant biological pathway interactions, presenting quantitative data in accessible formats and visualizing complex processes for enhanced understanding.

Chemical Properties and Data

Ditiocarb sodium is an organosulfur compound with significant chelating properties and biological activities.[1][2] Its physical and chemical characteristics are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₅H₁₀NNaS₂ | |

| Molecular Weight | 171.26 g/mol (anhydrous) | [3] |

| 225.31 g/mol (trihydrate) | [4] | |

| Appearance | White to pale yellow or slightly pink crystalline solid | [1] |

| Melting Point | 95 °C (trihydrate) | [1] |

| Solubility | Soluble in water, ethanol, methanol, and acetone. Insoluble in ether and benzene. | [1] |

| Stability | Stable at room temperature; decomposes in acidic solutions. | [5] |

Chemical Synthesis

The primary method for synthesizing Ditiocarb sodium involves the reaction of diethylamine with carbon disulfide in the presence of a strong base, typically sodium hydroxide.[1][6] This reaction is a nucleophilic addition of the secondary amine to the carbon of carbon disulfide, followed by deprotonation by the base to form the sodium salt.

Reaction Scheme:

(C₂H₅)₂NH + CS₂ + NaOH → (C₂H₅)₂NCSSNa + H₂O[1]

This protocol describes a general laboratory-scale synthesis of Ditiocarb sodium trihydrate.

Materials:

-

Diethylamine ((C₂H₅)₂NH)

-

Carbon disulfide (CS₂)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Diethyl ether

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve a specific molar equivalent of sodium hydroxide in ethanol with cooling in an ice bath.

-

Addition of Diethylamine: To the cooled sodium hydroxide solution, add one molar equivalent of diethylamine slowly while maintaining the temperature below 10 °C.

-

Addition of Carbon Disulfide: Slowly add one molar equivalent of carbon disulfide to the reaction mixture via the dropping funnel. The addition should be controlled to keep the reaction temperature below 10 °C. A precipitate of Ditiocarb sodium will begin to form.

-

Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours to ensure the reaction goes to completion.

-

Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crude product with cold diethyl ether to remove any unreacted starting materials and byproducts.

-

Drying: Dry the purified Ditiocarb sodium trihydrate in a desiccator under vacuum.

Note on Yield: The reaction yield can vary depending on the precise reaction conditions, such as temperature control and the purity of the reagents. While a specific yield is not consistently reported in the literature, careful execution of this protocol should result in a good yield of the desired product.

Purification

The primary method for purifying crude Ditiocarb sodium is recrystallization. The choice of solvent is critical for obtaining a high-purity product.

Materials:

-

Crude Ditiocarb sodium

-

Ethanol (or a mixture of ethanol and water)

-

Hot plate with magnetic stirring

-

Erlenmeyer flasks

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolution: In an Erlenmeyer flask, dissolve the crude Ditiocarb sodium in a minimal amount of hot ethanol (or an appropriate ethanol/water mixture) with stirring.

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals in a desiccator under vacuum to a constant weight.

Visualization of Related Biological Pathways and Experimental Workflows

Ditiocarb sodium is known to interact with specific biological pathways and is utilized in certain experimental techniques. The following diagrams illustrate these processes.

Ditiocarb sodium is an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is a key regulator of inflammatory responses.[7][8] The diagram below illustrates the canonical NF-κB pathway and the point of inhibition by Ditiocarb sodium.

Ditiocarb sodium, in the presence of ferrous ions, is used as a spin trap to detect and quantify nitric oxide (NO) in biological systems using Electron Paramagnetic Resonance (EPR) spectroscopy.[9][10][11][12] The following diagram outlines the experimental workflow.

References

- 1. Sodium diethyldithiocarbamate - Wikipedia [en.wikipedia.org]

- 2. The Versatility in the Applications of Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spin trapping of nitric oxide with the iron-dithiocarbamate complex: chemistry and biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sodium diethyldithiocarbamate ACS reagent 20624-25-3 [sigmaaldrich.com]

- 5. tpcj.org [tpcj.org]

- 6. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of nuclear factor-κB signal by pyrrolidine dithiocarbamate alleviates lipopolysaccharide-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of the nuclear factor-kappaB activation with pyrrolidine dithiocarbamate attenuating inflammation and oxidative stress after experimental spinal cord trauma in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Continuous monitoring of cellular nitric oxide generation by spin trapping with an iron-dithiocarbamate complex [pubmed.ncbi.nlm.nih.gov]

- 11. Spin trapping of vascular nitric oxide using colloid Fe(II)-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Detection of Nitric Oxide by Electron Paramagnetic Resonance Spectroscopy: Spin-Trapping with Iron-Dithiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Storage of Ditiocarb Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for Ditiocarb (Diethyldithiocarbamate) solutions. Understanding the chemical stability of Ditiocarb is critical for ensuring the accuracy and reproducibility of research data, as well as for the development of stable pharmaceutical formulations. This document summarizes key quantitative data, outlines experimental protocols for stability assessment, and visualizes the degradation pathways and experimental workflows.

Core Stability Profile

Ditiocarb, most commonly available as its sodium salt (sodium diethyldithiocarbamate), is an organosulfur compound known for its chelating properties and biological activities. Its stability in solution is highly dependent on pH, temperature, and the presence of oxidizing agents. The primary degradation pathway involves hydrolysis, particularly in acidic environments.

Influence of pH

The pH of the solution is the most critical factor governing the stability of Ditiocarb. It is significantly more stable in neutral to alkaline conditions and rapidly decomposes in acidic media.[1][2] Aqueous solutions of sodium diethyldithiocarbamate are alkaline; a 10% solution exhibits a pH of 11.6.[3] The compound is reported to be stable in aqueous solutions at pH 7, but decomposition occurs in slightly acidic conditions (pH 5-6.7).[1] Below pH 7.4, solutions may become turbid, indicating precipitation and decomposition.[3]

The decomposition in acidic solution yields carbon disulfide and a salt of diethylamine.[1][4] This decomposition is extremely rapid in highly acidic environments.

Influence of Temperature

As with most chemical reactions, the degradation of Ditiocarb is accelerated by increased temperature. Quantitative data on the temperature-dependent degradation kinetics is crucial for determining appropriate storage temperatures and estimating shelf-life.

Quantitative Stability Data

The following tables summarize the available quantitative data on the stability of Ditiocarb solutions.

| pH | Half-life (t½) | Temperature (°C) | Reference |

| 2 | 0.3 seconds | Not Specified | [1] |

| 5 | 0.2 hours (12 minutes) | Not Specified | [5] |

| 9 | 1905.5 hours (approx. 79 days) | Not Specified | [5] |

Table 1: pH-Dependent Half-life of Ditiocarb in Aqueous Solution.

| Parameter | Value | Species | Dosage/Conditions | Reference |

| In vivo half-life | 26 minutes | Rat | 25 mg/kg i.p. | [3] |

| Terminal elimination half-life | 3.74 ± 1.10 minutes | Human | Low dose | [3] |

| Terminal elimination half-life | 6.08 ± 1.07 minutes | Human | High dose | [3] |

Table 2: In Vivo Stability (Half-life) of Ditiocarb.

Experimental Protocols

To assess the stability of Ditiocarb solutions and develop a stability-indicating analytical method, a forced degradation study coupled with High-Performance Liquid Chromatography (HPLC) is recommended.

Forced Degradation Study Protocol

Objective: To intentionally degrade the Ditiocarb sample under various stress conditions to generate potential degradation products and establish the degradation pathways.

Stress Conditions:

-

Acid Hydrolysis: 1 M HCl at room temperature and 60°C.

-

Base Hydrolysis: 1 M NaOH at room temperature and 60°C.

-

Oxidative Degradation: 3-30% H₂O₂ at room temperature.

-

Thermal Degradation: Heating the solid drug substance and a solution at a high temperature (e.g., 80°C).

-

Photodegradation: Exposing a solution to UV light (e.g., 254 nm) and visible light.

Procedure:

-

Prepare a stock solution of Ditiocarb in a suitable solvent (e.g., water or methanol).

-

For each stress condition, mix the Ditiocarb stock solution with the stressor solution.

-

Incubate the samples for a defined period, taking aliquots at various time points.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the stressed samples using a stability-indicating HPLC method.

Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating and quantifying the intact Ditiocarb from its degradation products, process impurities, and excipients.

Recommended Starting Conditions:

-

Column: Alkaline-stable column, such as a Gemini® C6-Phenyl column.[3]

-

Mobile Phase A: 10 mM alkaline buffer, pH 10.[3]

-

Mobile Phase B: Methanol or Acetonitrile.[3]

-

Gradient: A gradient elution program should be developed to ensure the separation of all components.

-

Flow Rate: Approximately 1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength (e.g., 257 nm or 290 nm).[6]

-

Column Temperature: 25°C.[3]

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Visualizations

Ditiocarb Degradation Pathway

Caption: Acid-catalyzed hydrolysis of Ditiocarb.

Experimental Workflow for Stability Study

Caption: Workflow for a forced degradation study.

Decision Tree for Storage Conditions

Caption: Selecting appropriate storage conditions.

Summary and Recommendations

-

Solution Preparation: For experimental use, Ditiocarb solutions should be prepared fresh daily, especially if the pH is not strictly controlled in the alkaline range.[3]

-

pH: To ensure stability, Ditiocarb solutions should be maintained at a neutral to alkaline pH, ideally above 8. Acidic conditions must be avoided to prevent rapid degradation.

-

Storage of Solutions: For short-term storage, refrigeration at 2-8°C in a tightly sealed, light-protected container is recommended. For longer-term storage, solutions should be buffered to an alkaline pH (e.g., pH 9-10) and stored at 2-8°C.

-

Solid Storage: The solid form of sodium diethyldithiocarbamate is hygroscopic and should be stored in a dry, inert atmosphere (e.g., under nitrogen or argon) in a tightly sealed container at room temperature (15-25°C).[3][7]

-

Analytical Considerations: When analyzing Ditiocarb, it is imperative to use a stability-indicating method. The use of an alkaline mobile phase in HPLC is crucial to prevent on-column degradation.[3]

By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the integrity of their Ditiocarb solutions, leading to more reliable and reproducible results.

References

- 1. Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20<sup>th</sup> century - Arabian Journal of Chemistry [arabjchem.org]

- 2. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. Ozone and ozone/vacuum-UV degradation of diethyl dithiocarbamate collector: kinetics, mineralization, byproducts and pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. coresta.org [coresta.org]

A Comprehensive Technical Guide to the Solubility of Ditiocarb in Organic Solvents

This technical guide provides an in-depth overview of the solubility of Ditiocarb (sodium diethyldithiocarbamate) in a variety of organic solvents. The information is intended for researchers, scientists, and professionals in the field of drug development. This document compiles available quantitative and qualitative data, outlines experimental methodologies for solubility determination, and visualizes relevant biological pathways associated with Ditiocarb.

Solubility Profile of Ditiocarb

Ditiocarb, the sodium salt of diethyldithiocarbamic acid, exhibits a range of solubilities in different organic solvents. The following table summarizes the available quantitative and qualitative solubility data. It is important to note that Ditiocarb is also referred to as sodium diethyldithiocarbamate.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |

| Water | H₂O | 54 g/100 g[1] | 20 | Aqueous solutions are alkaline and decompose slowly.[2][3][4] |

| ≥10 g/100 mL[3][5] | 14 | |||

| ~35% (w/v)[3][4][5] | Room Temperature | |||

| ≥100 mg/mL[2] | 14 | |||

| Ethanol | C₂H₅OH | Soluble[1][2][6] | Not Specified | |

| Methanol | CH₃OH | Soluble[1][2] | Not Specified | |

| Acetone | C₃H₆O | Soluble[1][2][6] | Not Specified | |

| Benzene | C₆H₆ | Insoluble[1][2][6] | Not Specified | |

| Diethyl Ether | (C₂H₅)₂O | Insoluble[1][2][6] | Not Specified | |

| Chloroform | CHCl₃ | Slightly Soluble | Not Specified | Refers to methyl diethyldithiocarbamate.[7] The free acid form, diethyldithiocarbamic acid, is readily soluble.[3][4][5] |

| Carbon Tetrachloride | CCl₄ | Not Specified | Not Specified | The free acid form, diethyldithiocarbamic acid, can be extracted with this solvent.[3][4][5] |

*It is important to distinguish between the solubility of Ditiocarb (sodium diethyldithiocarbamate) and its free acid form, diethyldithiocarbamic acid. The free acid is more readily soluble in non-polar organic solvents like chloroform and carbon tetrachloride.[3][4][5]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a test chemical like Ditiocarb in various solvents. This protocol is based on a stepwise approach to assess solubility under increasingly rigorous conditions.[8]

Objective: To determine the solubility of Ditiocarb in a given organic solvent.

Materials:

-

Ditiocarb (solid form)

-

Solvents of interest (e.g., ethanol, methanol, acetone, DMSO)

-

Vortex mixer

-

Water bath sonicator

-

Incubator or water bath at 37°C

-

Calibrated balance

-

Volumetric flasks and pipettes

-

Test tubes or vials

Procedure:

-

Initial High Concentration:

-

Start by attempting to dissolve a high concentration of Ditiocarb (e.g., 20 mg/mL) in the test solvent at room temperature.[8]

-

Add the appropriate mass of Ditiocarb to a known volume of the solvent.

-

-

Mechanical Agitation:

-

Gently mix the solution by inverting the tube.

-

Vortex the tube for 1-2 minutes.[8]

-

Visually inspect for any undissolved particles. If the solution is clear, the compound is soluble at this concentration.

-

-

Sonication:

-

If the compound is not fully dissolved, sonicate the sample in a water bath for up to 5 minutes.[8]

-

Visually inspect for solubility.

-

-

Heating:

-

If undissolved solid remains, warm the solution to 37°C for 5-60 minutes using a water bath or incubator.[8]

-

Visually inspect for solubility.

-

-

Stepwise Dilution:

-

If the compound is still not dissolved at the initial high concentration, decrease the concentration by a factor of 10 (e.g., to 2 mg/mL) by adding more solvent.[8]

-

Repeat the mechanical agitation, sonication, and heating steps.

-

-

Determination of Solubility:

-

The solubility is determined as the highest concentration at which the compound fully dissolves to form a clear solution with no visible precipitate or cloudiness.

-

Workflow for Solubility Determination:

Caption: Workflow for determining the solubility of a chemical compound.

Relevant Signaling Pathways Involving Ditiocarb

Ditiocarb and other dithiocarbamates have been shown to interact with several key cellular signaling pathways.

a) Inhibition of the EGFR/AKT Signaling Pathway

Dithiocarbamates can exert anti-tumor effects by inhibiting the Epidermal Growth Factor Receptor (EGFR)/AKT signaling pathway, which is crucial for cell proliferation and survival.[9][10]

Caption: Ditiocarb inhibits the EGFR/AKT signaling pathway.

b) Inhibition of the NF-κB Signaling Pathway

Ditiocarb can form complexes with copper, which in turn may inhibit the Nuclear Factor-kappa B (NF-κB) pathway.[2] This pathway is involved in inflammatory responses and cell survival.

Caption: Ditiocarb-copper complex inhibits the NF-κB pathway.

c) Stimulation of Superoxide Production

Ditiocarb can stimulate the production of superoxide (O₂⁻) in neutrophils through a process that is dependent on G-proteins and calcium (Ca²⁺).[11]

Caption: Ditiocarb stimulates superoxide production via G-protein and Ca²⁺.

References

- 1. sodium diethyldithiocarbamate [chemister.ru]

- 2. Sodium Diethyldithiocarbamate | C5H10NNaS2 | CID 533728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sodium diethyldithiocarbamate | 148-18-5 [chemicalbook.com]

- 4. Sodium diethyldithiocarbamate CAS#: 148-18-5 [m.chemicalbook.com]

- 5. 148-18-5 CAS MSDS (Sodium diethyldithiocarbamate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Sodium diethyldithiocarbamate - Wikipedia [en.wikipedia.org]

- 7. methyl diethyldithiocarbamate CAS#: 686-07-7 [m.chemicalbook.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. A novel antitumor dithiocarbamate compound inhibits the EGFR/AKT signaling pathway and induces apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel antitumor dithiocarbamate compound inhibits the EGFR/AKT signaling pathway and induces apoptosis in esophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of diethyldithiocarbamate on activating mechanisms of neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

Dithiocarb Metal Complexes: A Technical Guide to Coordination Chemistry and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Dithiocarbamates (DTCs) are a versatile class of sulfur-containing ligands renowned for their ability to form stable complexes with a wide array of metal ions. The resulting metal dithiocarbamate complexes exhibit diverse coordination geometries and electronic properties, leading to a broad spectrum of applications, particularly in the realm of medicinal chemistry and drug development. Their therapeutic potential stems from various mechanisms of action, including the induction of oxidative stress, enzyme inhibition, and interference with critical cellular signaling pathways. This technical guide provides an in-depth exploration of the coordination chemistry of dithiocarb metal complexes, detailed experimental protocols for their synthesis and characterization, and a summary of key quantitative data.

Coordination Chemistry of Dithiocarb Metal Complexes

Dithiocarbamate ligands, with the general formula R₂NCS₂⁻, are typically monoanionic and act as bidentate chelators, coordinating to metal centers through the two sulfur atoms. This chelation results in the formation of a stable four-membered ring. The electronic properties of the complex can be readily tuned by modifying the 'R' groups on the nitrogen atom, which in turn influences the electron-donating ability of the ligand.

The coordination number and geometry of the resulting metal complex are dependent on the nature of the metal ion, its oxidation state, and the steric and electronic properties of the dithiocarbamate ligand. Common geometries observed include square planar (e.g., with Ni(II), Cu(II)), tetrahedral (e.g., with Zn(II)), and octahedral arrangements.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of dithiocarbamate metal complexes, providing a basis for comparison of their physical and biological properties.

Table 1: Stability Constants of Divalent Metal Dithiocarbamate Complexes

| Metal Ion | Dithiocarbamate Ligand | Log β₂ | Reference |

| Mn(II) | Pentamethylene DTC | 8.30 | [1] |

| Fe(II) | Pentamethylene DTC | 9.80 | [1] |

| Co(II) | Pentamethylene DTC | 13.10 | [1] |

| Ni(II) | Pentamethylene DTC | 13.50 | [1] |

| Cu(II) | Pentamethylene DTC | 15.30 | [1] |

| Zn(II) | Pentamethylene DTC | 10.20 | [1] |

| Ni(II) | Diethyl DTC | 12.80 | [1] |

| Cu(II) | Diethyl DTC | 14.80 | [1] |

| Zn(II) | Diethyl DTC | 9.50 | [1] |

| Ni(II) | Pyrrolidine DTC | 13.80 | [1] |

| Cu(II) | Pyrrolidine DTC | 15.60 | [1] |

| Zn(II) | Pyrrolidine DTC | 10.50 | [1] |

Note: Stability constants (Log β₂) were determined in a 60% ethanol-water mixture at 28°C.[1]

Table 2: Selected Metal-Sulfur (M-S) Bond Lengths in Dithiocarbamate Complexes (Å)

| Metal Complex | M-S Bond Length 1 (Å) | M-S Bond Length 2 (Å) | Reference |

| [Ni(S₂CN(C₂H₅)₂)₂] | 2.203 | 2.203 | [2] |

| [Cu(S₂CN(C₂H₅)₂)₂] | 2.316 | 2.316 | [2] |

| [Zn(S₂CN(C₂H₅)₂)₂] | 2.350 | 2.451 | [2] |

| [Cd(S₂CN(C₂H₅)₂)₂] | 2.537 | 2.610 | [2] |

| [Hg(S₂CN(C₂H₅)₂)₂] | 2.418 | 2.898 | [2] |

Table 3: In Vitro Cytotoxicity (IC₅₀, µM) of Dithiocarbamate Metal Complexes against Various Cancer Cell Lines

| Complex | HeLa (Cervical) | MCF-7 (Breast) | Renal (TK10) | Melanoma (UACC62) | Jurkat E6.1 (Leukemia) | Reference |

| [Cu(Morpholinyldithiocarbamate)₂] | - | - | ~4.6 | 4.47 | - | [3] |

| [Zn(Morpholinyldithiocarbamate)₂] | - | 3.17 | 8.70 | 16.54 | - | [3] |

| [Au(pyrazolyldithiocarbamate)(PPh₃)] | - | - | - | - | - | [4][5] |

| [Au₂(3,5-dimethylpyrazolyldithiocarbamate)₂(dpph)] | 0.51 | - | - | - | - | [4][5] |

| [Au₂(indazolyldithiocarbamate)₂(dpph)] | 0.14 | - | - | - | - | [4][5] |

| Triphenyltin(IV) ethylphenyldithiocarbamate | - | - | - | - | 0.67 | [6] |

| Triphenyltin(IV) dibenzyldithiocarbamate | - | - | - | - | 0.94 | [6] |

Note: IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of dithiocarb metal complexes are provided below.

General Synthesis of Sodium Dithiocarbamate Ligand

This protocol describes a general method for the synthesis of a sodium dithiocarbamate salt from a secondary amine and carbon disulfide.

Materials:

-

Secondary amine (e.g., diphenylamine, diethylamine, pyrrolidine)

-

Sodium hydroxide (NaOH)

-

Carbon disulfide (CS₂)

-

Ethanol

-

Diethyl ether

-

Ice bath

Procedure:

-

Dissolve the secondary amine in ethanol in a beaker.

-

Cool the solution in an ice bath.

-

Slowly add a concentrated aqueous solution of sodium hydroxide to the cooled amine solution with constant stirring.

-

Add carbon disulfide dropwise to the reaction mixture while maintaining the low temperature and continuous stirring.[7]

-

Continue stirring for approximately 2-4 hours. The sodium salt of the dithiocarbamate will precipitate out of the solution.[7]

-

Filter the precipitate and wash it with cold diethyl ether.

-

Dry the product in a desiccator.

General Synthesis of Metal(II) Dithiocarbamate Complexes

This protocol outlines the synthesis of a metal(II) dithiocarbamate complex from the corresponding sodium dithiocarbamate salt and a metal(II) chloride.

Materials:

-

Sodium dithiocarbamate salt (synthesized as per Protocol 3.1)

-

Metal(II) chloride salt (e.g., NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)

-

Distilled water

-

Ethanol or Methanol

Procedure:

-

Prepare an aqueous solution of the respective metal(II) chloride.[7]

-

Prepare a solution of the sodium dithiocarbamate salt in a minimal amount of water or an ethanol/water mixture.

-

Add the aqueous solution of the metal salt dropwise to the ligand solution with constant stirring. A 1:2 molar ratio of metal to ligand is typically used.[7]

-

A colored precipitate of the metal dithiocarbamate complex will form immediately.

-

Continue stirring the reaction mixture at room temperature for 1-2 hours to ensure the completion of the reaction.[7]

-

Filter the precipitate and wash it thoroughly with distilled water, followed by a small amount of cold ethanol or methanol.[7]

-

Dry the final product in a desiccator over anhydrous calcium chloride.[7]

Characterization Methods

The synthesized dithiocarbamate ligands and their metal complexes are typically characterized by a variety of spectroscopic and analytical techniques:

-

Infrared (IR) Spectroscopy: To identify the characteristic C-N (thioureide) and C-S stretching vibrations. The coordination of the dithiocarbamate ligand to the metal center is confirmed by a shift in these vibrational frequencies.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the organic ligand.

-

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination geometry.

-

Elemental Analysis (CHN): To determine the empirical formula of the synthesized compounds.

-

X-ray Crystallography: To determine the precise three-dimensional molecular structure of the complexes, including bond lengths and angles.

Signaling Pathway Inhibition: The NF-κB Pathway

A key mechanism through which dithiocarb metal complexes exert their anticancer and anti-inflammatory effects is by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. In many cancer cells, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy.

Dithiocarbamate complexes can inhibit NF-κB activation through multiple mechanisms, including the inhibition of the IκB kinase (IKK) complex and the 26S proteasome, both of which are essential for the activation of NF-κB.[8]

Caption: Inhibition of the NF-κB signaling pathway by dithiocarb metal complexes.

The diagram above illustrates the canonical NF-κB signaling pathway and the points of inhibition by dithiocarbamate metal complexes. Inflammatory stimuli activate the IKK complex, which then phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus and activate gene transcription. Dithiocarbamate metal complexes can inhibit this pathway by targeting both the IKK complex and the proteasome, thereby preventing the activation of NF-κB.

Conclusion

Dithiocarbamate metal complexes represent a promising class of compounds with significant potential in drug development. Their versatile coordination chemistry allows for the fine-tuning of their physicochemical and biological properties. The ability of these complexes to inhibit key cellular signaling pathways, such as the NF-κB pathway, underscores their potential as anticancer and anti-inflammatory agents. The experimental protocols and quantitative data provided in this guide offer a valuable resource for researchers in the field, facilitating further exploration and development of these multifaceted compounds.

References

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Crystal Structures and Anticancer Studies of Morpholinyldithiocarbamato Cu(II) and Zn(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphinogold(I) dithiocarbamate complexes: effect of the nature of phosphine ligand on anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. medchem.upol.cz [medchem.upol.cz]

Ditiocarb's Role in the Inhibition of Superoxide Dismutase

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.